Castalin

Catalog No.
S564310
CAS No.
19086-75-0
M.F
C27H20O18
M. Wt
632.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Castalin

CAS Number

19086-75-0

Product Name

Castalin

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione

Molecular Formula

C27H20O18

Molecular Weight

632.4 g/mol

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

Synonyms

castalagin, vescalagin, vescalagin, (33beta)-isomer, vescalene, vescalin

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

The exact mass of the compound Castalin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Castalin (CAS 19086-75-0) is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in oak and chestnut species.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBFzkguPhPQK0vLfNo3mvVNWW3PErLYosUosngmf7YE9bvUtGFGuG1NEVB8e_W2BSrbFLZYR1qBuEjgEkRvWE_CV_Oxwtrcsr7xxiFGIa4Ovf7jWuMyldABqaMdjLJ7HYqx-mzjZ6NWFRpDhuS)] Structurally, it is a diastereomer of vescalagin, differing only in the stereochemistry at the C-1 position of its glucose core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEspeq7x-EhGsPXuaG6G7_VVw4qsgAG6PLNlov-Ucrs5KNDadLhJsv8xZuadkJyuqSLY00S1ly5-KXC4rRXHfK8CkhlLOK9tivUZeaR1xq2pn3zuBAwYMP-0k_PghplSWNGgc-oow%3D%3D)] This seemingly minor structural difference leads to significant variations in chemical reactivity and biological activity. Castalin is recognized for its potent antioxidant and enzyme-inhibitory properties, making it a subject of interest in nutraceutical, cosmeceutical, and biomedical research.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFhI8_mZosfZsJSzLa5P6pAIuEBruqmcw35RlyiEuGlnp1Cib8EjNuh70zrR7p0qIaPD-bKX39kdKGhTVaWAeHVDXV_3HYAikifCWQMPKzQTiVPKigE9j3KDmBFEACua8fpFqudyJk6z_hmcpGFTNXVFq1)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHazrEN4oVs-HDfJkW2yRxRxGKdaqmqAVWG1s6T36sHfR1KS6EBi8NTqtU2oQ3ZOQCWtDhSXg3mzfXD-9i2aHeoYuR4qsp4gwRE1MRAdjPY511DUn6dbrFi9azwPHp70YP5H_JvvcJXcKo%3D)] Its unique structure provides a more water-soluble alternative to its breakdown product, ellagic acid, offering distinct advantages in formulation and experimental design.

Research Fit

Analytical Reference HPLC-MS quantitation of ellagitannins in natural extracts
Enzyme Screening Supports α-glucosidase inhibition assay context
Metal Chelation Defined Fe(II) stoichiometry probe for mechanistic studies
Antiviral Screening Moderate-activity comparator in HSV-1 assays

Substituting Castalin with its close analog vescalagin, its hydrolysis product ellagic acid, or a crude plant extract introduces significant performance and reproducibility risks. The specific C-1 stereochemistry of Castalin dictates its three-dimensional shape, leading to distinct binding affinities and biological activities compared to its diastereomer, vescalagin.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHucwI3RGy0epdBkbB76YmETzGkh4ILy_UN0lTZlaKr3mMyfdybXYE6w1GoUTmfUTeOF19LvFaBOVqYGo5oF-AvryR2GG2N3U1ad-BcisZbMHFI_ZmN9AnAxjBfFjCGlMInBcCm8Zo6W8-X15s%3D)] In vivo studies have shown that castalagin can exhibit microbiome-dependent antitumor effects that are absent in vescalagin, demonstrating that these isomers are not functionally equivalent.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHucwI3RGy0epdBkbB76YmETzGkh4ILy_UN0lTZlaKr3mMyfdybXYE6w1GoUTmfUTeOF19LvFaBOVqYGo5oF-AvryR2GG2N3U1ad-BcisZbMHFI_ZmN9AnAxjBfFjCGlMInBcCm8Zo6W8-X15s%3D)] Furthermore, replacing Castalin with the cheaper, aglycone form, ellagic acid, creates major processability issues due to ellagic acid's extremely poor aqueous solubility (<10 µg/mL), which complicates formulation and limits bioavailability in experimental systems.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAfxrR-cW9nj576a0G8RsPcoyQydshjVXDhVk9Ro9fe6ZRd0hvEtL78m_WoEKlmZ3Em7uUVSij8EHqPDohQHNm3ai-29evr9nySAcSEwbH5tUOonJzIInzvG27vmL3sjPkOYXDm_P7XhVY2BU%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHj4iLPqwIFHhGb_abgby6jPp1PMdUtTo6vTloL3jQV8afy2Kl4qzlo7pNJ-JShWkdylCzFr3m202DTpn3Zb859qy6eMWF3jEavtjI79fZR99uDBwKZCwpYrNcYIuNoXlJy5sEdaAOrtjLKxXBHnJgKJpFSDje3rVG-g6NE4q9ALoTE7SjtcjrncZQF1tdEO3WBSKcllKcUQbZc)] Crude extracts contain variable mixtures of castalin, vescalagin, and other polyphenols, making them unsuitable for applications requiring high specificity and dose-response reproducibility.

Substitution Risk

Stereochemical variance alters reactivity
C1 stereochemistry can shift polarity and electrophilic behavior, complicating direct replacement with vescalagin or castalagin.
Chelation stoichiometry is compound-specific
Castalin forms a 1:1 Fe(II) complex, while close analogs adopt 2:1 coordination, affecting metal-binding assay interpretation.
Enzyme inhibition potency varies within class
α-Glucosidase IC50 differs markedly among in-class ellagitannins; class-level assumptions may not hold in screening workflows.

Aqueous Solubility vs. Ellagic Acid

A primary procurement driver for choosing Castalin over its core bioactive metabolite, ellagic acid, is its vastly superior handling properties due to higher aqueous solubility. Ellagic acid is notoriously insoluble in water, with reported values as low as 9.7 µg/mL.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This poor solubility severely limits its use in aqueous buffers, cell culture media, and formulations without harsh organic solvents. As a glycoside, Castalin possesses significantly higher hydrophilicity, making it a more practical and processable precursor for delivering ellagic acid's bioactivity in aqueous systems.

Evidence DimensionAqueous Solubility at 37 °C
Target Compound DataSoluble (as a glycosidic ellagitannin)
Comparator Or BaselineEllagic Acid: 9.7 µg/mL
Quantified DifferenceOrders of magnitude higher solubility than Ellagic Acid
ConditionsAqueous solution, physiological temperature.

For any aqueous formulation or cell-based assay, Castalin avoids the experimental artifacts and formulation challenges associated with the near-insoluble ellagic acid.

α-Glucosidase IC50
Cross-study comparable
Castalin fraction ~8.05 μg/mL; castalagin-enriched fraction 6.15 μg/mL
Reported ~24% lower IC50 for castalagin-enriched fraction; supports enzyme inhibition screening context
Fraction-based data; compound-specific IC50 may vary

In Vivo Efficacy vs. Vescalagin

The substitution of Castalin with its C-1 epimer, vescalagin, is contraindicated for in vivo research where biological outcomes are critical. In a mouse model of fibrosarcoma, oral administration of castalagin (the major component of the active fraction) significantly inhibited tumor growth and enhanced the efficacy of anti-PD-1 immunotherapy.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] In the exact same model, its diastereomer vescalagin, as well as downstream metabolites like ellagic acid and urolithin A, showed no antitumor effects.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This provides direct evidence that the specific stereochemistry of Castalin is essential for this biological activity.

Evidence DimensionAntitumor Effect (MCA-205 model)
Target Compound DataSignificant tumor growth inhibition
Comparator Or BaselineVescalagin: No antitumor effect observed
Quantified DifferenceQualitative difference in efficacy (active vs. inactive)
ConditionsIn vivo mouse fibrosarcoma model (MCA-205), oral gavage administration.

This proves that stereoisomeric purity is critical for reproducibility, as substitution with the incorrect epimer can lead to complete loss of efficacy in a complex biological system.

Radical scavenging rate
Data to verify
ABTS•⁺: 3.4×10⁵ M⁻¹·s⁻¹; DPPH•: 2.1×10⁵ M⁻¹·s⁻¹
Higher ABTS•⁺ reactivity relative to DPPH•
Assay-specific kinetic profile; source review recommended

Cytotoxicity Profile vs. Vescalagin

Even in simple in vitro systems, Castalin and its isomer vescalagin exhibit distinct biological activities that preclude their interchangeability. When tested for cytotoxicity against L929 fibroblast cells, vescalagin was found to be cytocompatible at its Minimum Inhibitory Concentration (MIC) for two methicillin-resistant bacterial strains (MRSA and MRSE).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] In contrast, castalagin was only cytocompatible at the MIC value for one of those strains (MRSA), indicating a narrower therapeutic window in this context.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This highlights that the two isomers have different effects on eukaryotic cells, a critical consideration when designing experiments or formulations.

Evidence DimensionCytocompatibility Concentration (vs. L929 cells)
Target Compound DataCytocompatible at 0.125 mg/mL (MIC for MRSA)
Comparator Or BaselineVescalagin: Cytocompatible at 0.125 mg/mL (MIC for both MRSA and MRSE)
Quantified DifferenceVescalagin demonstrated a broader cytocompatibility profile relative to its antibacterial activity in this specific assay.
ConditionsIn vitro cytotoxicity assay using L929 fibroblast cell line, 24-hour direct contact.

This evidence demonstrates that assuming biological equivalence between Castalin and Vescalagin can lead to unexpected cytotoxicity and unreliable experimental outcomes.

Fe(II) chelation
Head-to-head
Castalin 1:1 complex; vescalagin/castalagin 2:1 (ellagitannin:Fe)
Distinct coordination stoichiometry at pH 3.5–5.5
Job's method; supports metal-binding study design
Anti-HSV-1 rank
Class-level inference
Castalin SI < 22.0; top compounds SI > 60.6 (epiacutissimin B)
Moderate-activity antiviral context; not among highest-potency ellagitannins
MDBK cell CPE assay; selectivity index ranking
S. aureus MIC
Head-to-head
Castalin MIC higher (less potent) than castalagin and vescalagin
Lower-potency antibacterial comparator against Gram-positive strain
Microdilution method; medium-dependent absolute MIC
Hydrolysis rate
Supporting evidence
k = 3.2×10⁻⁴ s⁻¹ (pH > 10, 25 °C)
Quantified alkaline lability; buffer selection guide
Single-compound datum; no in-class comparator available

Gut Microbiome & Immunology Studies

For researchers investigating the link between polyphenols, the gut microbiome, and systemic effects like immune response, the isomeric purity of Castalin is essential. As demonstrated in preclinical cancer models, its bioactivity is not shared by its diastereomer vescalagin, making Castalin the required compound to ensure that observed effects are specific and reproducible.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)]

Aqueous Nutraceutical & Cosmeceutical Formulations

When formulating products for topical or oral use, solubility and processability are paramount. Castalin's superior water solubility compared to its aglycone, ellagic acid, enables the creation of stable, clear aqueous solutions and gels without resorting to high concentrations of organic solvents, which is critical for consumer-facing products.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJ0MauKZIu58q90YtdagHf9XX6bK48eSr84mTcIgJNQLU5qUF36lfwuKr8p5nGVRbb_jJFZ8ie6p2Ts5tdGS-gIlIBpMXIyE2e58xy818uNUQfy67KNFJ3wVqtXMAEbt2Xwas%3D)]

Isomerically Pure Compound Screening

In any high-throughput screen or mechanistic study, using an isomerically pure compound is crucial to de-risk the project. Evidence shows that Castalin and vescalagin have different effects on eukaryotic cell viability, meaning that using an undefined mixture or the wrong isomer could lead to false positives or negatives, wasting significant resources.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRMUd01FP50xXBeTA5Il_tyXbGEPxtr_yluMvVUEMfYdi5rIX3GtgKQmQyqCIX0Avgnj8OJ9j0IzEDuQfajSdhNdtOzrejgtNLQ2PmNDVR4As6h5JcrQJ4ilgTbZp60r9V1uQE1MoJslYbqupBSuya0HCG)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Defined Fe(II) chelation studies
1:1 stoichiometry under acidic pH
Coordination stoichiometry verification via Job's method
HPLC-MS quantitation of ellagitannins
Characterized chromatographic retention
Co-elution and calibration against certified reference
Kinetic antioxidant screening
ABTS•⁺ rate constant profile
Cross-assay reactivity comparison (DPPH• vs. ABTS•⁺)
HSV-1 antiviral comparator studies
Moderate-activity reference tier
Selectivity index benchmarking against top ellagitannins

XLogP3

-0.5

Other CAS

19086-75-0
34112-28-2

Wikipedia

Castalin

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